tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate: is a chemical compound with the molecular formula C11H18INO2 and a molecular weight of 323.17 g/mol . This compound is part of the azaspiroheptane family, which is known for its unique spirocyclic structure. The presence of an iodine atom in the molecule makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 6-iodo-2-azaspiro[33]heptane-2-carboxylate involves several stepsThe reaction conditions typically involve the use of tert-butyl chloroformate and iodine in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines , thiols , or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride .
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is employed in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives and their applications in medicinal chemistry and other fields .
Comparison with Similar Compounds
tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of an iodine atom and is used in the synthesis of pharmaceuticals targeting the central nervous system.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a carbonyl group and is used as a reagent for the preparation of γ-butyrolactone derivatives.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has an additional nitrogen atom in the spirocyclic ring and is used in drug discovery.
The uniqueness of this compound lies in its iodine atom, which makes it particularly reactive and versatile for various chemical transformations.
Properties
IUPAC Name |
tert-butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIVFVMZWYGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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